molecular formula C16H18BrN3O3 B503692 2-(2-bromo-6-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide

2-(2-bromo-6-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide

Cat. No.: B503692
M. Wt: 380.24g/mol
InChI Key: FSFPUWQAWBFPHZ-UHFFFAOYSA-N
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Description

2-(2-bromo-6-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide is a complex organic compound with a unique structure that includes a bromine atom, a methoxy group, and a pyridinylmethylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-6-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide typically involves multiple stepsThe final step involves the formation of the acetamide group through an amidation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-6-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the bromine atom with an amine can yield an amino-substituted derivative .

Mechanism of Action

The mechanism of action of 2-(2-bromo-6-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(2-bromo-6-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide include:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H18BrN3O3

Molecular Weight

380.24g/mol

IUPAC Name

2-[2-bromo-6-methoxy-4-[(pyridin-4-ylmethylamino)methyl]phenoxy]acetamide

InChI

InChI=1S/C16H18BrN3O3/c1-22-14-7-12(6-13(17)16(14)23-10-15(18)21)9-20-8-11-2-4-19-5-3-11/h2-7,20H,8-10H2,1H3,(H2,18,21)

InChI Key

FSFPUWQAWBFPHZ-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNCC2=CC=NC=C2)Br)OCC(=O)N

Canonical SMILES

COC1=C(C(=CC(=C1)CNCC2=CC=NC=C2)Br)OCC(=O)N

Origin of Product

United States

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